Bienvenue dans la boutique en ligne BenchChem!

N-Nitroso-N-ethylbutylamine-d4

Isotope dilution mass spectrometry Nitrosamine impurity quantification LC-MS/MS method validation

N-Nitroso-N-ethylbutylamine-d4 (NEBA-d4; molecular formula C₆H₁₀D₄N₂O; molecular weight 134.21 g/mol) is a stable isotopically labeled analog of the unsymmetrical N-nitrosamine N-nitroso-N-ethylbutylamine (NEBA, CAS 4549-44-4, MW 130.19 g/mol), in which four hydrogen atoms are replaced by deuterium. NEBA is a known carcinogenic nitrosamine that can form as a trace impurity during pharmaceutical manufacturing, particularly in sartan active pharmaceutical ingredients such as valsartan, and is monitored under FDA and EMA regulatory frameworks for nitrosamine impurity control.

Molecular Formula C₆H₁₀D₄N₂O
Molecular Weight 134.21
Cat. No. B1152295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N-ethylbutylamine-d4
SynonymsN-Ethyl-N-nitroso-1-butanamine-d4;  N-ethyl-N-nitrosobutylamine-d4;  Butylethylnitrosamine-d4;  Ethyl-n-butylnitrosamine-d4;  Ethylbutylnitrosamine-d4;  N-Butyl-N-ethylnitrosamine-d4;  N-Ethyl-N-butylnitrosamine-d4;  N-Ethyl-N-nitrosobutylamine-d4;  N-Nitros
Molecular FormulaC₆H₁₀D₄N₂O
Molecular Weight134.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-N-ethylbutylamine-d4: Deuterated Nitrosamine Reference Standard for Trace-Level Impurity Quantification


N-Nitroso-N-ethylbutylamine-d4 (NEBA-d4; molecular formula C₆H₁₀D₄N₂O; molecular weight 134.21 g/mol) is a stable isotopically labeled analog of the unsymmetrical N-nitrosamine N-nitroso-N-ethylbutylamine (NEBA, CAS 4549-44-4, MW 130.19 g/mol), in which four hydrogen atoms are replaced by deuterium . NEBA is a known carcinogenic nitrosamine that can form as a trace impurity during pharmaceutical manufacturing, particularly in sartan active pharmaceutical ingredients such as valsartan, and is monitored under FDA and EMA regulatory frameworks for nitrosamine impurity control [1][2]. The deuterated analog is employed exclusively as an isotope dilution internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) methods, enabling accurate, matrix-corrected quantification of NEBA at sub-ng/mL levels in drug substances and finished products [3].

Why Generic Nitrosamine Internal Standards Cannot Replace N-Nitroso-N-ethylbutylamine-d4 in NEBA-Specific Assays


Substituting N-Nitroso-N-ethylbutylamine-d4 with a structurally distinct deuterated nitrosamine standard (e.g., NDEA-d4, NDMA-d6, or NDBA-d18) in LC-MS/MS methods targeting NEBA introduces systematic quantification error. Stable isotope-labeled internal standards achieve optimal matrix effect compensation only when they are chemical isotopologues of the target analyte—sharing identical chromatographic retention time, extraction recovery, and ionization efficiency . Non-matched deuterated standards diverge in these properties, producing differential ion suppression or enhancement that cannot be fully corrected by relative response factor calibration, particularly in complex pharmaceutical matrices such as sartan drug products [1]. Furthermore, NEBA exhibits a unique metabolic bioactivation and DNA adduct profile that is qualitatively distinct from its methyl analog NMBA and structurally simpler nitrosamines such as NDMA and NDEA—making analyte-specific internal standardization indispensable for toxicokinetic and metabolism studies [2][3].

N-Nitroso-N-ethylbutylamine-d4: Quantitative Differentiation Evidence Against Closest Analogs


Mass Spectrometric Isotopic Differentiation (+4 Da Shift) Relative to Unlabeled NEBA for Internal Standard-Based Quantification

N-Nitroso-N-ethylbutylamine-d4 provides a +4.02 Da mass shift relative to unlabeled NEBA (MW 134.21 vs. 130.19 g/mol), enabling unambiguous mass spectrometric differentiation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [1]. The deuterated compound is supplied with a chemical purity of ≥95% to ≥98% and isotopic enrichment of ≥98 atom% D, as verified by multiple independent suppliers [2]. This mass shift positions NEBA-d4 baseline-resolved from the natural isotopic envelope of the unlabeled analyte, eliminating isotopic cross-talk in quantification channels—a critical advantage over non-deuterated structural analog internal standards that co-elute within the same mass window.

Isotope dilution mass spectrometry Nitrosamine impurity quantification LC-MS/MS method validation

Structural Specificity for Analyte-Matched Matrix Effect Correction vs. Generic Deuterated Nitrosamine Internal Standards

In isotope dilution mass spectrometry, a structurally matched internal standard (identical chemical structure; isotope-labeled) co-elutes with the target analyte and experiences near-identical matrix-induced ion suppression or enhancement, delivering superior quantification accuracy compared to non-matched deuterated surrogates [1]. N-Nitroso-N-ethylbutylamine-d4 is the only commercially available deuterated isotopologue of NEBA that enables this analyte-matched correction. By contrast, commonly available generic standards such as NDEA-d4 (MW ~110, C₄H₆D₄N₂O) and NDMA-d6 (MW ~80, C₂D₆N₂O) differ from NEBA in carbon skeleton, retention time, and ionization response, rendering them structurally non-matched surrogates for NEBA quantification . Published tobacco-specific nitrosamine method development studies have demonstrated that using a separate, analyte-matched internal standard for each target nitrosamine is required to minimize sample matrix effects, which can otherwise degrade method accuracy and precision [1].

Matrix effect compensation Isotope dilution LC-MS/MS Pharmaceutical impurity analysis

Differential Glutathione Peroxidase (GPx) Inhibition Potency Among Nitrosamines: NEBA vs. NDMA, NDEA, NDBA, and NDPA

In a standardized in vivo rat model (0.2 mg/kg body weight daily for 2 weeks, n = 6 per group), N-nitrosoethylbutylamine (NEBA) produced a 71% decrease in hepatic glutathione peroxidase (GPx) activity—the second most potent suppression among six tested nitrosamines, exceeded only by dibutylnitrosamine (69%) and butylpropylnitrosamine (70%), and substantially greater than the suppression caused by diethylnitrosamine (57%), dimethylnitrosamine (43%), and diphenylnitrosamine (15%) [1]. This differential potency demonstrates that NEBA exerts a distinct oxidative stress profile that cannot be predicted from the behavior of simpler or more commonly studied nitrosamines such as NDMA or NDEA.

Oxidative stress biomarkers Nitrosamine toxicological profiling Cardiovascular risk assessment

Divergent Tissue-Specific DNA Alkylation Pattern: NEBA vs. NMBA in Rat Target Organs

In control Sprague-Dawley rats administered a single equimolar dose of either N-nitrosoethylbutylamine (NEBA) or its methyl analog N-nitrosomethylbutylamine (NMBA), the two compounds produced opposite tissue-specific DNA alkylation patterns quantified by immuno-slot-blot assay at 6 h post-dose [1]. NEBA formed O⁶-ethyldeoxyguanosine at concentrations 4-fold higher in liver than in esophagus, and 2-fold higher in liver than in nasal mucosa and lung. In contrast, NMBA-mediated DNA methylation was highest in esophagus, followed by nasal mucosa, liver, and lung—the exact inverse rank order. This demonstrates that the ethyl-for-methyl substitution in the asymmetric nitrosamine structure fundamentally redirects target-organ bioactivation, ruling out the use of a single surrogate deuterated standard for both analytes in DNA adduct dosimetry studies [1].

DNA adduct formation Organ-specific carcinogenesis Nitrosamine bioactivation

Differential Microsomal α-Hydroxylation Profile: Symmetric Biotransformation of NEBA vs. Preferential Methyl Hydroxylation of NMBA

In rat liver microsomal incubation studies comparing a homologous series of N-nitroso-N-alkylbutylamines (alkyl = methyl through amyl), NEBA (ethylbutyl) exhibited comparable extents of α-hydroxylation at both its ethyl and butyl substituents, in contrast to NMBA (methylbutyl), which showed marked preferential hydroxylation at the methyl group [1]. The total aldehyde production from NEBA amounted to 10–30% of the incubated compound across phenobarbital-induced, PCB-induced, and uninduced microsomes, with no significant bias between the two alkyl groups. This symmetric metabolic activation contrasts with the asymmetric hydroxylation pattern of NMBA and is independent of the induction status of the microsomal preparation [1]. The extent of α-hydroxylation was positively correlated with mutagenic potency in Salmonella typhimurium TA1535 and Escherichia coli WP2 hcr⁻ assays.

Cytochrome P450 metabolism Nitrosamine metabolic activation In vitro microsomal assay

Differential Acute Hepatic Glutathione Modulation vs. Dibutylnitrosamine, Diphenylnitrosamine, and Methylpropylnitrosamine

In an acute single-dose study in male Balb/C mice (20 mg/kg i.p., 1 h exposure), ethylbutylnitrosamine (NEBA) reduced hepatic reduced glutathione (GSH) levels by 37%—significantly less than the GSH depletion caused by dibutylnitrosamine (−70%), ethylmethylnitrosamine (−55%), diethylnitrosamine (−54%), propylbutylnitrosamine (−52%), and diphenylnitrosamine (−50%), but in marked contrast to methylpropylnitrosamine, which paradoxically increased GSH by 71% [1]. Furthermore, while diphenylnitrosamine, dibutylnitrosamine, and methylpropylnitrosamine inhibited glutathione S-transferase (GST) activity by 60%, 60%, and 81% respectively, NEBA (along with ethylmethylnitrosamine) produced no significant effect on GST activity [1]. This unique combination of moderate GSH depletion without GST inhibition distinguishes NEBA from its closest structural and toxicological analogs.

Hepatic glutathione depletion Nitrosamine acute toxicity Phase II metabolism

N-Nitroso-N-ethylbutylamine-d4: Evidence-Backed Procurement Scenarios for Analytical and Research Laboratories


Regulatory-Compliant Quantification of NEBA in Sartan Drug Substances and Finished Products by Isotope Dilution LC-MS/MS

N-Nitroso-N-ethylbutylamine-d4 is the required analyte-matched internal standard for LC-MS/MS methods quantifying NEBA as a potential nitrosamine impurity in valsartan, losartan, irbesartan, and related sartan APIs. The +4 Da mass shift (134.21 vs. 130.19 g/mol) provides baseline chromatographic co-elution with the unlabeled analyte while enabling unambiguous MRM channel discrimination . This directly supports compliance with FDA guidance on nitrosamine impurity control and USP General Chapter <1469> requirements, where validated methods must demonstrate accuracy within ±20% at the acceptable intake limit .

Target-Organ DNA Adduct Dosimetry Studies Requiring NEBA-Specific Isotopic Tracing

The inverted tissue specificity of NEBA vs. NMBA—where NEBA forms O⁶-ethyldeoxyguanosine at 4-fold higher levels in liver than esophagus, while NMBA preferentially methylates esophageal DNA —necessitates the use of NEBA-d4 as the internal standard for accurate quantification of ethyl-DNA adducts in target organ carcinogenicity models. Generic deuterated nitrosamine standards cannot correct for the analyte-specific extraction efficiency and matrix effects encountered in different tissue homogenates (liver, esophagus, nasal mucosa, lung).

In Vitro Metabolic Activation Studies Differentiating NEBA from NMBA via CYP450-Mediated α-Hydroxylation

NEBA-d4 enables precise quantification of the symmetric α-hydroxylation of NEBA at both ethyl and butyl positions in rat liver microsomal preparations—a metabolic signature distinct from NMBA, which shows marked preferential methyl hydroxylation . The deuterated internal standard corrects for differential aldehyde recovery across incubation conditions (phenobarbital-induced, PCB-induced, and uninduced microsomes), where total aldehyde production ranges from 10–30% of the incubated nitrosamine . This application is relevant for CYP450 isoform phenotyping and structure–activity relationship studies of asymmetric nitrosamine carcinogens.

Oxidative Stress Biomarker Studies Profiling NEBA-Specific Glutathione Pathway Modulation

The unique oxidative stress signature of NEBA—71% glutathione peroxidase suppression combined with 52% malondialdehyde elevation and 60% total GST induction in sub-chronic rat models , together with the distinct acute profile of 37% GSH depletion without GST inhibition in mice —demands NEBA-d4 as the internal standard for LC-MS/MS quantification of NEBA in biological matrices during cardiovascular and hepatic toxicology investigations. These four quantitative parameters differentiate NEBA from all five comparator nitrosamines (NDMA, NDEA, NDBA, NBPA, NDPA) in the same experimental systems.

Quote Request

Request a Quote for N-Nitroso-N-ethylbutylamine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.